molecular formula C8H8N4O2S B12888805 N-Phenyl-1H-1,2,4-triazole-3-sulfonamide

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide

Cat. No.: B12888805
M. Wt: 224.24 g/mol
InChI Key: DUZNESVJKIXOMX-UHFFFAOYSA-N
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Description

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization and sulfonation . The general synthetic route can be summarized as follows:

    Formation of Phenylhydrazine Derivative: Phenylhydrazine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form phenylhydrazine dithiocarbamate.

    Cyclization: The phenylhydrazine dithiocarbamate undergoes cyclization to form the triazole ring.

    Sulfonation: The triazole derivative is then sulfonated using a sulfonating agent like chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1H-1,2,4-triazole-3-thiol
  • N-Phenyl-1H-1,2,4-triazole-3-carboxamide
  • N-Phenyl-1H-1,2,4-triazole-3-methanol

Uniqueness

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

N-phenyl-1H-1,2,4-triazole-5-sulfonamide

InChI

InChI=1S/C8H8N4O2S/c13-15(14,8-9-6-10-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,9,10,11)

InChI Key

DUZNESVJKIXOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=NC=NN2

Origin of Product

United States

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